(S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine
Description
(S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a benzyl group at position 1 and a cyclopropylamine substituent at position 3 of the pyrrolidine ring. Its stereochemistry (S-configuration) and structural motifs make it relevant in medicinal chemistry, particularly in the design of bioactive molecules targeting central nervous system receptors or enzymes . The compound (CAS: 1353994-13-4) has a molecular weight of 216.33 g/mol and is typically stored under dry conditions at 2–8°C .
Properties
IUPAC Name |
(3S)-1-benzyl-N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXVNRPINIIHA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a diazo compound as the cyclopropyl source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The cyclopropyl group introduces steric rigidity and moderate lipophilicity compared to linear alkyl chains (e.g., ethyl) or branched groups (e.g., isopropyl). This may enhance metabolic stability and receptor selectivity .
- Stereochemistry : The (S)-configuration in the target compound contrasts with the (R)-isomers listed in and , which could lead to divergent binding affinities in chiral environments.
- Hazard Profile : Ethyl and dimethyl analogs exhibit corrosivity (H314) or acute toxicity, necessitating stringent handling protocols .
Biological Activity
(S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl and cyclopropyl groups contributes to its unique chemical properties, influencing its biological activity.
Chemical Formula: CHN
Molecular Weight: 218.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Receptor Binding: The compound has shown affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in signal transduction pathways.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, enhancing the levels of key neurotransmitters in the brain.
1. CNS Activity
Studies have indicated that this compound exhibits significant central nervous system (CNS) activity.
- Antidepressant Effects: Animal models have demonstrated that this compound can produce antidepressant-like effects, likely through its action on monoaminergic systems.
2. Analgesic Properties
The compound has been evaluated for its analgesic properties. Research suggests it may reduce pain perception through modulation of pain pathways in the CNS.
3. Potential Antimicrobial Activity
Emerging studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CNS Activity | Antidepressant-like effects | |
| Analgesic | Pain reduction | |
| Antimicrobial | Activity against specific bacteria |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl and cyclopropyl groups | CNS activity, analgesic, potential antimicrobial |
| (R)-1-Benzyl-3-aminopyrrolidine | Lacks cyclopropyl group | Primarily CNS effects |
| Isoprenaline | Sympathomimetic agent | Cardiac stimulant |
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Animal Model Study : A study conducted on rodents demonstrated significant reductions in depressive behaviors when administered the compound at varying doses over a two-week period.
- In Vitro Studies : Laboratory tests revealed that the compound inhibited bacterial growth in cultures, suggesting a potential role as an antibacterial agent.
Q & A
Basic: What are the recommended safe handling and storage protocols for (S)-1-Benzyl-N-cyclopropylpyrrolidin-3-amine in laboratory settings?
Answer:
- Handling: Use local exhaust ventilation to minimize aerosol formation. Avoid skin/eye contact by wearing nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and dark location. Separate from oxidizers and incompatible materials (e.g., strong acids/bases) to prevent reactive hazards .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via hazardous waste protocols. Prevent entry into drains or waterways .
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
- Synthetic Route: A Buchwald-Hartwig amination or nucleophilic substitution can couple cyclopropylamine to a pyrrolidine scaffold. For example, describes a similar reaction using cyclopropanamine, cesium carbonate (base), and copper(I) bromide (catalyst) in DMSO at 35°C for 48 hours .
- Optimization:
- Catalyst Screening: Test palladium/copper catalysts to improve yield and enantioselectivity.
- Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.
- Purification: Use flash chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate the enantiomerically pure product .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Answer:
- Iterative Testing: Conduct systematic studies under controlled conditions (e.g., pH 2–12, temperatures 4–60°C) to replicate discrepancies. Use standardized buffers and validated analytical methods (e.g., HPLC-UV for solubility) .
- Data Triangulation: Cross-reference results with orthogonal techniques (e.g., NMR for structural confirmation, Karl Fischer titration for hygroscopicity) .
- Meta-Analysis: Apply statistical models (e.g., ANOVA) to assess variability across studies, considering factors like reagent purity or storage history .
Advanced: What methodological approaches are recommended to assess the compound’s stability under varying experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stressors:
- Thermal: Incubate at 40–80°C for 1–4 weeks.
- Hydrolytic: Test in aqueous buffers (pH 1–13) at 25–60°C.
- Oxidative: Treat with 3% H2O2 or AIBN.
- Analytical Monitoring: Use LC-MS to identify degradation products (e.g., benzyl alcohol from N-dealkylation) and quantify remaining parent compound .
- Kinetic Modeling: Calculate rate constants and Arrhenius plots to predict shelf-life .
Basic: Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?
Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Compare retention times to racemic standards .
- NMR with Chiral Shift Reagents: Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomer signals in <sup>1</sup>H NMR .
- Optical Rotation: Measure specific rotation ([α]D) and compare to literature values for the (S)-enantiomer .
Advanced: How can researchers design experiments to study metabolic pathways or environmental degradation products of this compound?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Use LC-HRMS to identify phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
- Environmental Fate Studies: Expose the compound to simulated sunlight (UV irradiation) or soil/water microbiota. Monitor degradation via GC-MS or <sup>13</sup>C-labeled tracking .
- Computational Modeling: Apply QSAR or molecular docking to predict CYP450 enzyme interactions and prioritize metabolites for experimental validation .
Advanced: How should researchers address discrepancies in reported acute toxicity data across studies?
Answer:
- Dose-Response Reevaluation: Repeat toxicity assays (e.g., OECD 423 acute oral toxicity) using standardized protocols. Test multiple cell lines (e.g., HepG2, HEK293) for cytotoxicity .
- Batch Variability Analysis: Compare toxicity outcomes against synthetic batches differing in purity (e.g., via HPLC). Impurities like benzyl chloride residuals may skew results .
- Meta-Regression: Statistically adjust for confounding variables (e.g., animal strain, exposure duration) in published datasets to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
